

4-(4-Chlorobenzoyl)Piperidine melting point and boiling point

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Compound of Interest

Compound Name: 4-(4-Chlorobenzoyl)Piperidine

Cat. No.: B1585750

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An In-depth Technical Guide to the Physicochemical Properties of **4-(4-Chlorobenzoyl)Piperidine**: Melting and Boiling Point Analysis

Introduction to 4-(4-Chlorobenzoyl)Piperidine

4-(4-Chlorobenzoyl)piperidine is a heterocyclic ketone with the molecular formula $C_{12}H_{14}ClNO$.^{[1][2][3]} It serves as a crucial intermediate and structural motif in medicinal chemistry and drug development. Its piperidine core and substituted benzoyl group make it a versatile building block for synthesizing a range of pharmacologically active compounds. For researchers and drug development professionals, a precise understanding of its fundamental physicochemical properties, such as melting and boiling points, is not merely academic. These parameters are critical indicators of material purity, stability, and identity, directly influencing reaction kinetics, formulation development, and quality control throughout the manufacturing process.

This guide provides a detailed examination of the melting and boiling points of **4-(4-Chlorobenzoyl)piperidine**. Moving beyond a simple recitation of values, we will explore the underlying principles and experimental methodologies required for their accurate determination, offering field-proven insights into the interpretation of these essential data points.

Core Physicochemical Data

The fundamental physical properties of **4-(4-Chlorobenzoyl)piperidine** are summarized below. This data serves as a baseline for identity and purity assessment in a laboratory setting.

Property	Value	Source(s)
CAS Number	53220-41-0	[1] [2] [4]
Molecular Formula	C ₁₂ H ₁₄ ClNO	[1] [2] [3]
Molecular Weight	223.70 g/mol	[2] [3]
Physical Form	Yellow Solid	[1] [2]
Melting Point	60 - 63°C	[1] [2]
Boiling Point	Data not available; likely decomposes upon heating.	

Note on Boiling Point: An experimental boiling point for **4-(4-Chlorobenzoyl)piperidine** at atmospheric pressure is not readily found in scientific literature. This often suggests that the compound may exhibit thermal instability and decompose at the high temperatures required for boiling. A predicted boiling point for a related but distinct compound, N-Acetyl-4-(4-chlorobenzoyl)-piperidine, is 443.5 ± 35.0 °C, which should not be used as a substitute for experimental data for the title compound.[\[5\]](#)

Melting Point Determination: A Methodological Deep Dive

The melting point is the most reliable and accessible indicator of purity for a crystalline solid. For a pure compound, the melting range—the span between the first appearance of liquid and complete liquefaction—is typically narrow, often within 0.5-1.0°C.[\[6\]](#) The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[\[6\]](#)[\[7\]](#)

Standard Protocol: Capillary Melting Point Determination

The capillary method is the gold standard for routine melting point analysis due to its accuracy and minimal sample requirement.

Experimental Rationale: This protocol is designed to ensure thermal equilibrium between the sample, the thermometer, and the heating medium. A slow heating rate near the melting point ($\sim 1\text{-}2^{\circ}\text{C}$ per minute) is critical; heating too quickly will cause the thermometer reading to lag behind the true temperature of the sample, resulting in an erroneously wide and high melting range.

Step-by-Step Methodology:

- **Sample Preparation:**
 - Ensure the **4-(4-Chlorobenzoyl)piperidine** sample is completely dry.
 - Place a small amount on a clean, dry watch glass and crush it into a fine powder using a spatula.[8] This ensures uniform packing and efficient heat transfer.
 - Invert a capillary tube (sealed at one end) and press the open end into the powder.
 - Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2-3 mm is achieved.[7]
- **Apparatus Setup (Using a Mel-Temp Apparatus):**
 - Insert the packed capillary tube into one of the sample slots in the heating block.
 - Place a calibrated thermometer or temperature probe into the designated port, ensuring the bottom of the bulb is aligned with the sample in the capillary.
- **Measurement:**
 - **Rapid Preliminary Run:** Heat the block rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.[6]
 - **Accurate Determination:** Allow the apparatus to cool to at least 15°C below the approximate melting point. Begin heating again, but at a much slower rate ($1\text{-}2^{\circ}\text{C}$ per minute) once you are within $10\text{-}15^{\circ}\text{C}$ of the expected melting point.

- Record T_1 : Note the temperature at which the first droplet of liquid becomes visible.
- Record T_2 : Note the temperature at which the last solid crystal melts completely.
- The melting point is reported as the range $T_1 - T_2$.

Self-Validating System & Interpretation

The protocol's trustworthiness comes from its internal validation check: the melting range. A sharp range (e.g., 60.5 - 61.5°C) provides high confidence in the sample's purity. A broad range (e.g., 58 - 62°C) is a definitive indicator of impurities and suggests that the material should be subjected to further purification, such as recrystallization, before use in sensitive applications.

Workflow Visualization: Melting Point

Determination

Boiling Point Analysis: Challenges and Methodologies

As previously noted, an experimentally determined boiling point for **4-(4-Chlorobenzoyl)piperidine** is elusive. This is common for complex organic molecules which may possess functional groups susceptible to thermal degradation. The energy required to overcome intermolecular forces and transition to the gas phase can exceed the energy threshold for bond cleavage, leading to decomposition rather than boiling.

Addressing Thermal Instability

To assess thermal stability, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable. TGA measures changes in mass as a function of temperature, providing a clear decomposition temperature. DSC detects heat flow changes, which can reveal exothermic decomposition events. These analyses would authoritatively determine the temperature ceiling above which the compound cannot be heated without degradation.

Standard Protocol: Micro Boiling Point Determination

Should a boiling point determination be necessary, for instance under vacuum, the micro capillary method is a suitable approach for determining an approximate value with a minimal amount of substance.

Experimental Rationale: This method defines the boiling point as the temperature where the liquid's vapor pressure equals the external (atmospheric) pressure. As the sample is heated, air expands and exits the small capillary. At the boiling point, the tube fills with vapor. Upon cooling, the vapor pressure drops, and the liquid is drawn back into the capillary. This event provides a precise and observable endpoint.

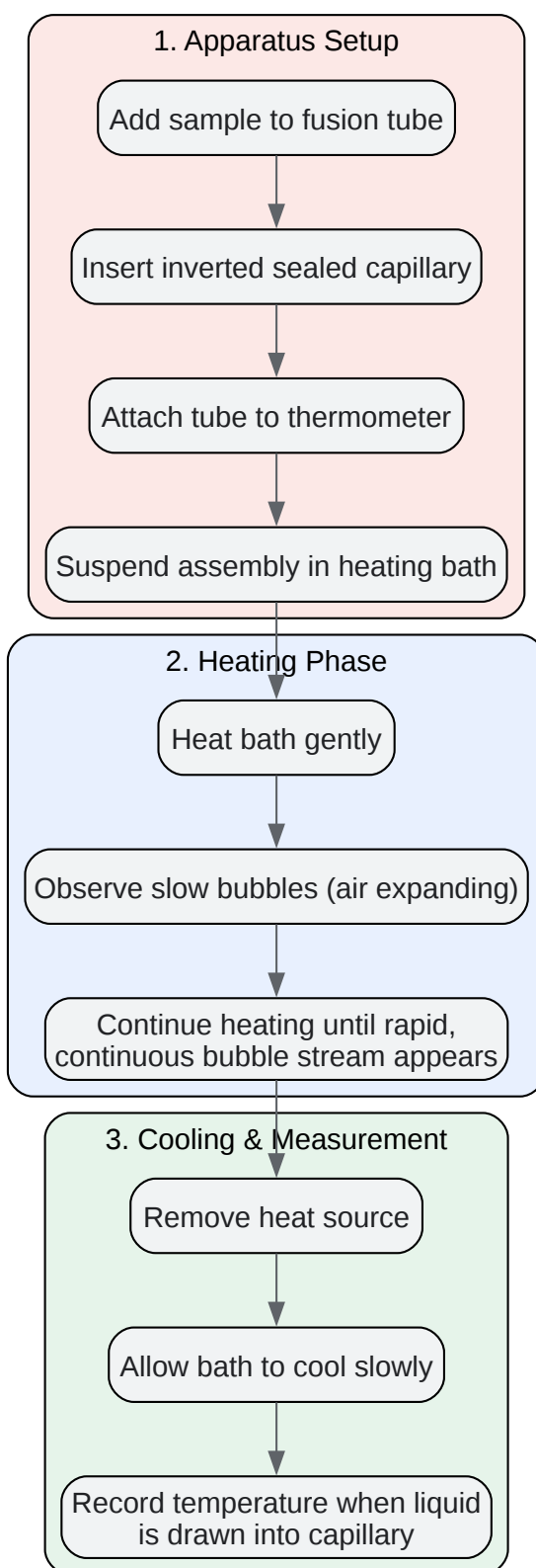
Step-by-Step Methodology:

- **Apparatus Setup:**
 - Place a few drops of **4-(4-Chlorobenzoyl)piperidine** into a small fusion or test tube.
 - Take a standard melting point capillary tube and seal one end. Place this small capillary into the fusion tube with its open end down. [10] * Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
 - Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

[9]2. Measurement:

- Heat the bath gently. Observe the inner capillary. A stream of bubbles will emerge as trapped air expands.
- Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. This indicates the sample has reached its boiling point and the tube is filled with vapor. [9] * Remove the heat source and allow the bath to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the inner capillary. Record this temperature.

Workflow Visualization: Micro Boiling Point Determination



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Caption: Workflow for Micro Capillary Boiling Point Determination.

Conclusion

The physical constants of **4-(4-Chlorobenzoyl)piperidine** are foundational to its application in scientific research and development. The melting point is well-defined at 60-63°C, serving as a robust benchmark for purity. A[1][2] sharp melting range within this window is indicative of a high-purity sample, whereas significant deviation signals the presence of contaminants. The absence of a reported boiling point strongly suggests thermal decomposition at atmospheric pressure, a critical consideration for any process involving high temperatures. For any determination of its boiling behavior, methods that can operate under reduced pressure or specialized thermal analysis techniques like TGA and DSC are highly recommended. The rigorous application of the protocols detailed in this guide will ensure the generation of accurate, reliable, and interpretable data for this important chemical intermediate.

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